Cas no 1541775-33-0 ((4-bromo-2-methylphenyl)methanesulfonyl chloride)

1541775-33-0 structure
Produktname:(4-bromo-2-methylphenyl)methanesulfonyl chloride
CAS-Nr.:1541775-33-0
MF:C8H8BrClO2S
MW:283.569919586182
MDL:MFCD26064631
CID:4604911
PubChem ID:83746448
(4-bromo-2-methylphenyl)methanesulfonyl chloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4-bromo-2-methylphenyl)methanesulfonyl chloride
-
- MDL: MFCD26064631
- Inchi: 1S/C8H8BrClO2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3
- InChI-Schlüssel: KCPOAWGNCBKOOI-UHFFFAOYSA-N
- Lächelt: C1(CS(Cl)(=O)=O)=CC=C(Br)C=C1C
(4-bromo-2-methylphenyl)methanesulfonyl chloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-283755-0.5g |
(4-bromo-2-methylphenyl)methanesulfonyl chloride |
1541775-33-0 | 95.0% | 0.5g |
$407.0 | 2025-03-19 | |
Enamine | EN300-283755-2.5g |
(4-bromo-2-methylphenyl)methanesulfonyl chloride |
1541775-33-0 | 95.0% | 2.5g |
$1034.0 | 2025-03-19 | |
Enamine | EN300-283755-1.0g |
(4-bromo-2-methylphenyl)methanesulfonyl chloride |
1541775-33-0 | 95.0% | 1.0g |
$528.0 | 2025-03-19 | |
1PlusChem | 1P01B3ZW-5g |
(4-bromo-2-methylphenyl)methanesulfonyl chloride |
1541775-33-0 | 95% | 5g |
$1735.00 | 2025-03-19 | |
1PlusChem | 1P01B3ZW-50mg |
(4-bromo-2-methylphenyl)methanesulfonyl chloride |
1541775-33-0 | 95% | 50mg |
$148.00 | 2025-03-19 | |
1PlusChem | 1P01B3ZW-500mg |
(4-bromo-2-methylphenyl)methanesulfonyl chloride |
1541775-33-0 | 95% | 500mg |
$488.00 | 2025-03-19 | |
1PlusChem | 1P01B3ZW-2.5g |
(4-bromo-2-methylphenyl)methanesulfonyl chloride |
1541775-33-0 | 95% | 2.5g |
$1184.00 | 2025-03-19 | |
1PlusChem | 1P01B3ZW-10g |
(4-bromo-2-methylphenyl)methanesulfonyl chloride |
1541775-33-0 | 95% | 10g |
$2867.00 | 2024-06-20 | |
Enamine | EN300-283755-5.0g |
(4-bromo-2-methylphenyl)methanesulfonyl chloride |
1541775-33-0 | 95.0% | 5.0g |
$1530.0 | 2025-03-19 | |
Enamine | EN300-283755-0.1g |
(4-bromo-2-methylphenyl)methanesulfonyl chloride |
1541775-33-0 | 95.0% | 0.1g |
$152.0 | 2025-03-19 |
(4-bromo-2-methylphenyl)methanesulfonyl chloride Verwandte Literatur
-
1. Back matter
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
1541775-33-0 ((4-bromo-2-methylphenyl)methanesulfonyl chloride) Verwandte Produkte
- 1804462-60-9(4-Bromo-2-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 1082412-07-4(2-Propanol, 1-amino-3-(methylsulfonyl)-)
- 1261598-95-1(2-Chloro-4'-iodo-2'-(trifluoromethyl)propiophenone)
- 2228608-38-4(methyl2-(5-propylthiophen-2-yl)propan-2-ylamine)
- 1353974-54-5(1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone)
- 2649069-38-3((1,1-difluoro-2-isocyanatopropyl)benzene)
- 938348-99-3(4-4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl-benzoic acid)
- 1706439-62-4(6-(2-Chloropropanoyl)pyridine-2-carboxylic acid)
- 267235-31-4(15-Bromopentadec-1-ene)
- 783371-63-1((2S)-3-(tert-butoxy)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1541775-33-0)(4-bromo-2-methylphenyl)methanesulfonyl chloride

Reinheit:99%
Menge:1g
Preis ($):487.0